![molecular formula C19H17BrN2O4 B2907677 3,3'-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] CAS No. 883084-55-7](/img/structure/B2907677.png)
3,3'-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] is a synthetic organic compound with the molecular formula C19H17BrN2O4 and a molecular weight of 417.26 g/mol. This compound is characterized by the presence of a bromobenzylidene group linked to two hydroxy-methylpyridine moieties.
Mechanism of Action
Target of Action
It’s known that similar compounds have shown inhibitory activity against certain viruses .
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
The compound’s potential antiviral activity suggests it may interact with the biochemical pathways of certain viruses .
Result of Action
The compound has shown inhibitory activity against certain viruses, including HSV-1 (KOS), HSV-2 (G), vaccinia virus, and HSV-1 TK⁻ KOS (ACVr) at a concentration of 9-12 μM . This suggests that the compound may have antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] typically involves the condensation of 4-bromobenzaldehyde with 4-hydroxy-6-methylpyridine-2(1H)-one under basic conditions. A common method includes the following steps:
Condensation Reaction: 4-bromobenzaldehyde is reacted with 4-hydroxy-6-methylpyridine-2(1H)-one in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,3’-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromobenzylidene group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 4-bromo-3,3’-(4-oxo-benzylidene)bis[6-methylpyridine-2(1H)-one].
Reduction: Formation of 3,3’-(4-benzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one].
Substitution: Formation of 3,3’-(4-substituted-benzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one].
Scientific Research Applications
3,3’-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
3,3’-(4-Chlorobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one]: Similar structure with a chlorine atom instead of bromine.
3,3’-(4-Methylbenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one]: Contains a methyl group instead of bromine.
3,3’-(4-Nitrobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one]: Features a nitro group in place of bromine.
Uniqueness
3,3’-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets and potentially increasing its efficacy in various applications.
Properties
IUPAC Name |
3-[(4-bromophenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c1-9-7-13(23)16(18(25)21-9)15(11-3-5-12(20)6-4-11)17-14(24)8-10(2)22-19(17)26/h3-8,15H,1-2H3,(H2,21,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAAQGWPPMRDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(C2=CC=C(C=C2)Br)C3=C(C=C(NC3=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2907594.png)
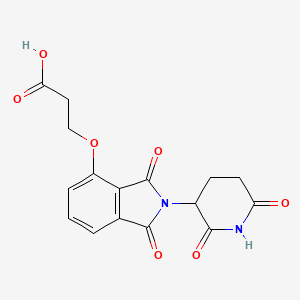
![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2907597.png)
![N-(4-chlorophenyl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2907599.png)
![4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2907602.png)

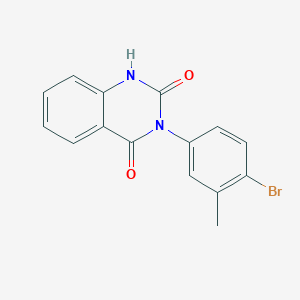
![4,4,4-trifluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}butanamide](/img/structure/B2907610.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2907611.png)
![2-Chloro-N-[(1S,3R)-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentyl]acetamide](/img/structure/B2907613.png)
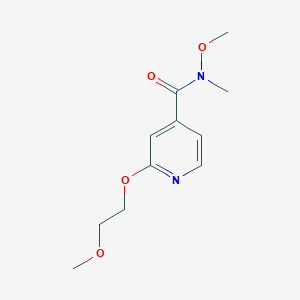
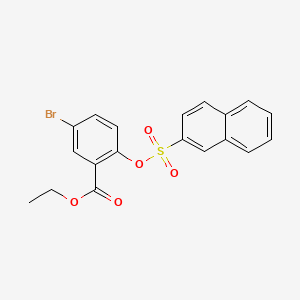
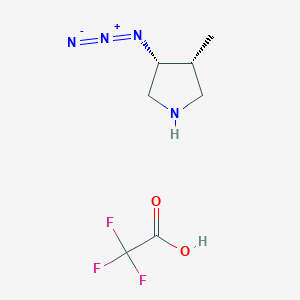
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2907617.png)
